D-(-)-3-Phosphoglyceric acid disodium salt
Overview
Description
Synthesis Analysis
The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through various methods, including biological preparation from yeast and sugar phosphate solutions in the presence of acetaldehyde or another hydrogen acceptor and fluoride. An alternative approach involves the conversion of racemic 2-PGA prepared from Na β-glycerophosphate by muscle extract to D(-)-3-PGA, which is then isolated in pure form due to the low solubility of its Ba salt compared to that of 2-PGA. Total synthesis has also been accomplished from free D-glyceric acid and metaphosphoric acid ester by adapting the method originally devised for the racemic compound (Mandl & Neuberg, 1957).
Molecular Structure Analysis
The molecular structure of D-3-phosphoglycerate dianion in the disodium salt has been elucidated through X-ray analyses, revealing differences in the orientations of the carboxylate and phosphate groups with respect to the carbon backbone. This detailed structural insight helps in understanding the interactions that govern its biological functions (Lis & Jerzykiewicz, 1996).
Chemical Reactions and Properties
D-(-)-3-Phosphoglyceric acid disodium salt participates in various chemical reactions, notably as a substrate in enzymatic reactions within the glycolytic pathway. Its reactivity, particularly with metal ions such as Cu(II) and VO(IV), has been studied to determine the most probable binding modes in complexes formed, indicating its role in metal ion homeostasis and enzyme function (Hollender et al., 2001).
Physical Properties Analysis
The physical properties of D-(-)-3-Phosphoglyceric acid disodium salt, including its solubility, crystalline structure, and interaction with other molecules, are essential for its biological function and its manipulation in laboratory settings. Studies have shown the importance of Na...O interactions and the crystal structure being governed by these interactions, highlighting its solubility and structural stability in various conditions (Lis & Jerzykiewicz, 1996).
Chemical Properties Analysis
The chemical properties of D-(-)-3-Phosphoglyceric acid disodium salt, such as its reactivity with other compounds, its role in chemical reactions within the cell, and its interaction with enzymes, are pivotal for understanding its biological importance. Its ability to form complexes with metal ions and its involvement in enzymatic reactions underline its essential role in metabolic pathways (Hollender et al., 2001).
Scientific Research Applications
Synthesis of Organic Compounds : It is used in the synthesis of 7-amino-2,6-anhydro-7-deoxy-l-glycero-l-galacto-heptonic acid, as described in the work by Fuchs and Lehmann (1975) in "Carbohydrate Research" (Fuchs & Lehmann, 1975).
High-Performance Liquid Chromatography (HPLC) : Employed as an eluant in HPLC for the separation and detection of divalent and trivalent metal ions, as discussed in a study by Lien, Boerner, and Tarter (1987) in the "Journal of Liquid Chromatography & Related Technologies" (Lien, Boerner, & Tarter, 1987).
Immunochemical Studies : Used in immunochemical studies of phospholipids, particularly in the synthesis of cardiolipin and its analogues, as highlighted by Inoue and Nojima (1968) in the "Chemical & Pharmaceutical Bulletin" (Inoue & Nojima, 1968).
Polyurethane Ionomers : It is a component in the two-step synthesis of polyurethane ionomers containing phosphate groups, according to research by Kakati and George (1993) in "Polymer" (Kakati & George, 1993).
Phospholipid Complexes : This compound forms mononuclear complexes with metal ions, which have been studied for their potential applications, as discussed by Hollender et al. (2001) in the "Journal of Inorganic Biochemistry" (Hollender et al., 2001).
Crystal Structure Analysis : Its crystal structure, in both disodium and bis(cyclohexylammonium) salt forms, has been investigated, providing insights into its physical and chemical properties, as documented by Lis and Jerzykiewicz (1996) in "Acta Crystallographica Section C-crystal Structure Communications" (Lis & Jerzykiewicz, 1996).
Enzymatic Reactions : The enzyme from human erythrocytes hydrolyzes 2,3-diphosphoglyceric acid to Pi and 3-phosphoglyceric acid (3-PGA), as explored by Harkness and Roth (1969) in "Biochemical and Biophysical Research Communications" (Harkness & Roth, 1969).
Mechanism of Action
Target of Action
D-(-)-3-Phosphoglyceric acid disodium salt, also known as D(-)3-Phosphoglyceric acid disodium salt, is a key intermediate in the glycolytic pathway . Its primary targets are enzymes involved in this metabolic pathway, such as phosphoglycerate kinase and phosphoglycerate mutase . These enzymes play crucial roles in energy production within cells .
Mode of Action
The compound interacts with its targets by serving as a substrate for the aforementioned enzymes. In the glycolytic pathway, D-(-)-3-Phosphoglyceric acid is converted into 2-phosphoglycerate through the action of phosphoglycerate mutase . This biochemical reaction is part of the process by which cells generate energy from glucose .
Biochemical Pathways
D-(-)-3-Phosphoglyceric acid disodium salt is involved in the glycolytic pathway, a central metabolic pathway in virtually all organisms . This pathway is responsible for the breakdown of glucose, providing cells with usable energy in the form of ATP . The downstream effects of this pathway include the production of pyruvate, which can be further metabolized in the citric acid cycle to produce even more ATP .
Pharmacokinetics
It may be metabolized by cells as part of normal metabolic processes, and any excess is likely excreted in the urine .
Result of Action
The action of D-(-)-3-Phosphoglyceric acid disodium salt in the glycolytic pathway results in the production of ATP, the primary energy currency of cells . This supports a wide range of cellular processes, from muscle contraction to signal transduction .
Action Environment
The action of D-(-)-3-Phosphoglyceric acid disodium salt is influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of the enzymes it interacts with . Additionally, the presence of other metabolites and cofactors, such as magnesium ions, can also impact its efficacy . Its stability may be affected by factors such as temperature and the presence of other reactive substances .
properties
IUPAC Name |
disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJWQYUZHTJBE-YBBRRFGFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585260 | |
Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-3-Phosphoglyceric acid disodium salt | |
CAS RN |
80731-10-8 | |
Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-3-Phosphoglyceric acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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